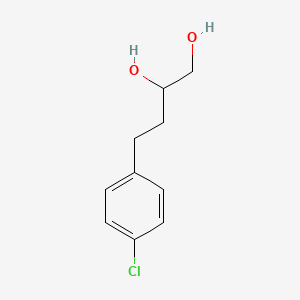

4-(4-Chlorophenyl)butane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59363-21-2 |

|---|---|

Molecular Formula |

C10H13ClO2 |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

4-(4-chlorophenyl)butane-1,2-diol |

InChI |

InChI=1S/C10H13ClO2/c11-9-4-1-8(2-5-9)3-6-10(13)7-12/h1-2,4-5,10,12-13H,3,6-7H2 |

InChI Key |

SHKMPJIFEJDBSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(CO)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 4 4 Chlorophenyl Butane 1,2 Diol

Enantioselective and Diastereoselective Synthesis Routes to Chiral 4-(4-Chlorophenyl)butane-1,2-diol

The creation of specific stereoisomers of this compound is paramount for its use in stereospecific applications. This has driven the exploration of various asymmetric synthesis techniques.

Chiral Catalyst Development for Asymmetric Epoxidation and Dihydroxylation

A primary strategy for accessing chiral 1,2-diols is through the asymmetric dihydroxylation or epoxidation of the corresponding alkene, 4-(4-chlorophenyl)-1-butene (B1625354). The development of effective chiral catalysts is central to the success of these transformations.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine-based ligand. The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomers of the diol. wikipedia.org For the synthesis of chiral this compound, the reaction would proceed as follows:

| Ligand Class | Expected Diol Enantiomer |

| (DHQD)₂PHAL | (R)-4-(4-Chlorophenyl)butane-1,2-diol |

| (DHQ)₂PHAL | (S)-4-(4-Chlorophenyl)butane-1,2-diol |

This interactive table shows the expected enantiomer based on the chiral ligand used.

The catalytic cycle involves the formation of a chiral osmium(VIII) glycolate (B3277807) intermediate, which is then hydrolyzed to yield the diol and a reduced osmium species. A co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, allowing it to be used in substoichiometric amounts. wikipedia.org

Asymmetric Epoxidation followed by Hydrolysis: An alternative two-step approach involves the asymmetric epoxidation of 4-(4-chlorophenyl)-1-butene, followed by stereospecific ring-opening of the resulting epoxide to yield the diol. The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite. wikipedia.orgopenochem.orgorganic-chemistry.org The stereochemistry of the resulting epoxide is determined by the chirality of the salen ligand. Subsequent acid- or base-catalyzed hydrolysis of the epoxide proceeds with inversion of configuration at one of the carbon centers, leading to the formation of an anti-diol.

Biocatalytic Approaches for Stereocontrolled Formation of Vicinal Diols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze the formation of chiral diols with high enantiomeric and regioselectivity.

One promising biocatalytic strategy is the enantioconvergent hydrolysis of a racemic epoxide, such as rac-1-(4-chlorophenyl)-1,2-epoxybutane, using a pair of epoxide hydrolases with complementary stereoselectivities. This approach has been successfully applied to the gram-scale synthesis of the structurally related (R)-p-chlorophenyl-1,2-ethanediol. wikipedia.org In this process, one epoxide hydrolase selectively hydrolyzes the (S)-enantiomer of the epoxide to the (R)-diol, while the other hydrolase converts the remaining (R)-epoxide to the same (R)-diol, theoretically achieving a 100% yield of the desired enantiomer. wikipedia.org

A hypothetical biocatalytic route for the production of (R)-4-(4-chlorophenyl)butane-1,2-diol could involve the following steps:

Chemical synthesis of racemic 1-(4-chlorophenyl)-1,2-epoxybutane.

Enantioconvergent hydrolysis using two distinct epoxide hydrolases, for example, one that selectively hydrolyzes the (S)-epoxide and another that hydrolyzes the (R)-epoxide to the same (R)-diol.

| Enzyme | Role |

| Epoxide Hydrolase A | Hydrolysis of (S)-epoxide |

| Epoxide Hydrolase B | Hydrolysis of (R)-epoxide |

This interactive table illustrates the complementary roles of the two enzymes.

This dual-enzyme system can lead to high yields and excellent enantiomeric excess of the target diol. wikipedia.org

Multi-Component Reactions Leading to the Butane-1,2-diol Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs leading directly to this compound are not widely reported, the general principles of MCRs could be applied to construct the butane-1,2-diol core with the desired substitution pattern. For instance, a hypothetical MCR could involve the reaction of a 4-chlorophenyl-containing building block, a two-carbon unit, and a one-carbon unit in the presence of a suitable catalyst to assemble the desired carbon skeleton. The development of such a reaction would represent a significant advancement in the synthesis of this and related diols.

Optimization Strategies for Reaction Efficiency and Scalability in this compound Synthesis

For the industrial production of this compound, optimization of reaction conditions to improve efficiency, yield, and scalability is crucial. Key parameters for optimization include catalyst loading, reaction time, temperature, and concentration.

In biocatalytic processes, such as the enantioconvergent hydrolysis of epoxides, factors like the ratio of the two enzymes, the substrate concentration, and the reaction medium (e.g., the use of surfactants to improve substrate solubility) are critical for maximizing the space-time yield. wikipedia.org For instance, in the synthesis of (R)-p-chlorophenyl-1,2-ethanediol, a space-time yield of 8.63 g/L/h was achieved at a substrate concentration of 300 mM. wikipedia.org

The transition from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.govdurham.ac.uk Flow chemistry allows for precise control over reaction parameters, leading to improved yields and selectivities. For the synthesis of this compound, a flow process could involve the continuous pumping of the alkene and oxidant through a reactor containing an immobilized chiral catalyst, followed by in-line purification.

Green Chemistry Principles in the Sustainable Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. This includes the use of non-toxic reagents, renewable feedstocks, and environmentally benign solvents, as well as the development of catalytic and atom-economical reactions.

Solvent-Free and Aqueous Medium Methodologies

Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. The dihydroxylation of alkenes, for example, can be carried out in aqueous media. rsc.org The use of surfactants can create micelles in water, which can act as microreactors, enhancing reaction rates and selectivities for organic transformations. nih.govnih.gov

Solvent-free oxidation of styrenes to the corresponding aldehydes has been reported, and similar methodologies could potentially be adapted for the synthesis of diols. researchgate.net These approaches reduce the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution.

The development of synthetic routes for this compound that utilize aqueous media or solvent-free conditions would represent a significant step towards a more sustainable manufacturing process.

Utilization of Renewable Feedstocks and Sustainable Catalysis

The contemporary synthesis of specialized chemical compounds is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources and sustainable catalytic methods to minimize environmental impact. While the direct synthesis of this compound from bulk renewable feedstocks like biomass or sugars remains a significant challenge due to its specific aromatic and chlorinated structure, sustainable catalysis offers a viable and efficient pathway to this molecule. This approach focuses on maximizing reaction efficiency, reducing waste, and utilizing catalysts that are highly selective and can be used in small quantities.

A primary strategy for the sustainable synthesis of this compound involves the catalytic dihydroxylation of its alkene precursor, 4-(4-chlorophenyl)-1-butene. The development of this precursor typically relies on established synthetic routes such as the Grignard reaction between a 4-chlorobenzyl magnesium halide and an allyl halide, or through palladium-catalyzed cross-coupling reactions like the Heck reaction. organic-chemistry.orgresearchgate.netlibretexts.org While the starting materials for these reactions are often derived from petrochemical feedstocks, the application of green chemistry principles, such as using eco-friendly solvents or developing recyclable catalysts, can enhance their sustainability. nih.govresearchgate.netmdpi.com

Sharpless Asymmetric Dihydroxylation: A Cornerstone of Sustainable Catalysis

The most prominent and well-established sustainable catalytic method for converting 4-(4-chlorophenyl)-1-butene into this compound is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This powerful reaction is a cornerstone of green chemistry for creating vicinal diols with high enantioselectivity. nih.gov Its sustainability lies in the use of a catalytic amount of the highly toxic and expensive osmium tetroxide, which is continuously regenerated in a catalytic cycle by a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org

The reaction mechanism begins with the formation of a complex between osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene, 4-(4-chlorophenyl)-1-butene, to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species. The co-oxidant, typically potassium ferricyanide or N-methylmorpholine N-oxide (NMO), then re-oxidizes the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue. wikipedia.orgorganic-chemistry.org

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify this procedure. These mixes contain the osmium catalyst, the co-oxidant (potassium ferricyanide), a base, and one of two pseudo-enantiomeric chiral ligands derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD). wikipedia.orgorganic-chemistry.org The choice between AD-mix-α and AD-mix-β dictates which enantiomer of the diol is produced, offering excellent control over stereochemistry. wikipedia.org

| Reactant | Catalyst System | Product | Stereochemistry |

| 4-(4-Chlorophenyl)-1-butene | AD-mix-β [(DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄] | (R)-4-(4-Chlorophenyl)butane-1,2-diol | (R)-enantiomer |

| 4-(4-Chlorophenyl)-1-butene | AD-mix-α [(DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄] | (S)-4-(4-Chlorophenyl)butane-1,2-diol | (S)-enantiomer |

Table 1. Sharpless Asymmetric Dihydroxylation for the synthesis of enantiopure this compound.

Emerging Biocatalytic Approaches

An alternative and rapidly developing frontier in sustainable synthesis is biocatalysis. Enzymes offer unparalleled selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure). For the synthesis of vicinal diols, Rieske non-heme iron oxygenases (ROs) are particularly promising. These enzymes can stereoselectively introduce two hydroxyl groups onto an aromatic ring or an alkene double bond in a single step. researchgate.net

The biocatalytic equivalent of producing this compound would involve the enzymatic dihydroxylation of 4-(4-chlorophenyl)-1-butene. While the direct application of a specific enzyme for this substrate is not yet widely documented, the known ability of styrene (B11656) monooxygenases and dioxygenases to metabolize substituted styrenes suggests its feasibility. frontiersin.org This approach, if developed, would represent a significant advancement in the green synthesis of this and related compounds, directly utilizing enzymes as catalysts produced from renewable resources.

Theoretical and Computational Chemistry Studies of 4 4 Chlorophenyl Butane 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its most stable three-dimensional arrangement (conformation) and the distribution of electrons within its structure.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. For a molecule like 4-(4-Chlorophenyl)butane-1,2-diol, DFT calculations would be essential to identify its various possible conformations and their relative stabilities. The butane-1,2-diol portion of the molecule can adopt numerous conformations due to the rotation around its carbon-carbon single bonds.

Studies on similar diols, such as 1,2-ethanediol (B42446) and 1,4-butanediol (B3395766), have shown that the presence of intramolecular hydrogen bonding plays a significant role in determining the most stable conformer. nih.gov For this compound, it is expected that conformations allowing for an intramolecular hydrogen bond between the two hydroxyl groups would be among the most stable in the gas phase. The presence of the bulky 4-chlorophenyl group would also introduce steric constraints, influencing the preferred orientation of the butyl chain.

DFT calculations, often employing basis sets like 6-311++G(d,p), are used to calculate the energies of these different conformers. nih.gov The results of such calculations would provide a potential energy surface, indicating the low-energy conformations and the energy barriers between them.

Table 1: Predicted Low-Energy Conformers of this compound based on Analogous Systems

| Conformer Description | Key Dihedral Angles (Predicted) | Relative Energy (kcal/mol, Predicted) |

| Intramolecular H-bond (gauche) | O-C-C-O ~60° | 0.0 (most stable) |

| Extended (anti) | O-C-C-O ~180° | 1-3 |

| Other gauche forms | Various | >3 |

Note: This table is predictive and based on studies of similar diols. Actual values for this compound would require specific DFT calculations.

Ab Initio Methods for Spectroscopic Property Prediction (beyond basic identification)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. For this compound, these methods can be used to calculate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies can help in the interpretation of experimental spectra. For instance, the O-H stretching frequencies are particularly sensitive to hydrogen bonding. In a conformer with an intramolecular hydrogen bond, the O-H stretching frequency is expected to be red-shifted (shifted to lower wavenumbers) compared to a "free" hydroxyl group. nih.gov A comparative study on 1,4-butanediol showed a significant red shift of 124 cm⁻¹ for the bonded O-H stretch. nih.gov Similar effects would be anticipated for this compound.

Ab initio calculations of NMR chemical shifts (e.g., ¹H and ¹³C) are also crucial. The chemical shifts of the protons and carbons in the butane-1,2-diol moiety would be highly dependent on the molecular conformation. By comparing calculated and experimental NMR spectra, it is possible to deduce the predominant conformation in solution.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the method of choice for investigating the behavior of molecules in a condensed phase, such as in a solvent or in the solid state.

Solvent Effects on Conformational Preferences and Reactivity

The conformation of this compound is expected to be significantly influenced by the solvent. In a non-polar solvent, intramolecular hydrogen bonding is likely to be a dominant factor in stabilizing the conformation. However, in a polar, protic solvent like water, the diol's hydroxyl groups can form intermolecular hydrogen bonds with the solvent molecules. This can disrupt the intramolecular hydrogen bond and favor more extended conformations.

MD simulations can model these interactions explicitly, providing a dynamic picture of how the solvent molecules arrange around the solute and how this affects the solute's conformation. Studies on the solvation of aromatic compounds and diols have shown that both the polarity and the hydrogen-bonding capability of the solvent are critical. nih.govresearchgate.net The reactivity of the hydroxyl groups in this compound would also be affected by the solvent, as the solvent can influence the accessibility of these groups to reactants.

Intermolecular Hydrogen Bonding and Self-Assembly Properties

In the solid state or at high concentrations, this compound molecules can interact with each other through intermolecular hydrogen bonds. The two hydroxyl groups per molecule allow for the formation of extensive hydrogen-bonded networks. MD simulations can be used to explore the possible modes of self-assembly, such as the formation of dimers, chains, or more complex three-dimensional structures.

Structure-Reactivity Relationship (SRR) Analysis through Computational Modeling

Computational modeling can be used to establish relationships between the molecular structure of a compound and its chemical reactivity. For this compound, this can involve analyzing how changes in its structure affect its properties and behavior.

One approach is to use Quantitative Structure-Activity Relationship (QSAR) models, although these are more commonly applied to biological activity. In the context of chemical reactivity, similar principles can be used to develop Structure-Reactivity Relationships (SRRs). For example, one could computationally investigate a series of related diols with different substituents on the phenyl ring to see how this affects properties like the acidity of the hydroxyl protons or the susceptibility of the molecule to oxidation.

Computational descriptors such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and various electronic parameters can be calculated and correlated with experimentally observed reactivity. For instance, the distribution of charge on the molecule, as visualized by an electrostatic potential map, can indicate regions that are susceptible to nucleophilic or electrophilic attack. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of the molecule's chemical stability.

Mechanistic Pathway Elucidation for Reactions Involving this compound Derivatives via Computational Tools

The reactivity of this compound is primarily dictated by the interplay of the vicinal diol functionality and the electronic effects of the 4-chlorophenyl group. Computational chemistry offers a powerful lens through which to examine potential reaction mechanisms, such as dehydration, oxidation, and cyclization, that derivatives of this compound might undergo.

Deoxydehydration of Vicinal Diols:

A significant reaction pathway for vicinal diols is deoxydehydration (DODH), which converts them into alkenes. Computational studies on the molybdenum-catalyzed DODH of 1,2-propylene glycol have been performed using DFT. researchgate.net These studies propose a catalytic cycle that likely serves as a good model for the corresponding reaction of a this compound derivative. The proposed mechanism involves the formation of a bisdiolate intermediate, followed by C-C bond cleavage and subsequent alkene formation, with the metal center undergoing redox changes. researchgate.net

A DFT study on the vanadium-catalyzed DODH of cyclic trans-diols has also provided mechanistic insights that could be relevant. chemrxiv.orgnih.gov This study computed the potential energy surfaces for the reaction and suggested a stepwise cleavage of the diol C-O bonds via a triplet state, a mechanism that could be applicable to the acyclic this compound. chemrxiv.orgnih.gov The calculations indicated that pathways not involving the triplet state of vanadium had significantly higher computed energetic barrier heights. nih.gov

Table 1: Computed Energetic Barriers for Vanadium-Catalyzed DODH of a Cyclic trans-Diol chemrxiv.orgnih.gov

| Reaction Step | State | Calculated Free Energy Barrier (kcal/mol) |

| Cleavage of first C-O bond | Triplet | 41.5 |

| Alternative pathways | Singlet | > 50 |

This data is for a cyclic trans-diol and serves as an illustrative example of the kind of computational data generated in mechanistic studies.

Oxidation of 1,2-Diols:

The selective oxidation of 1,2-diols to α-hydroxy ketones is another important transformation. While specific computational studies on the oxidation of this compound are scarce, research on the oxidation of other 1,2-diols catalyzed by organotin compounds provides a mechanistic blueprint. nih.govrsc.org Computational modeling of these reactions would likely focus on the formation of a stannylene acetal (B89532) intermediate, which activates the 1,2-diol moiety for selective oxidation. rsc.org DFT calculations could be employed to determine the geometry and stability of this intermediate and the subsequent transition states for the oxidation step.

Ring-Closing Reactions:

Derivatives of this compound can also be precursors for the synthesis of heterocyclic compounds through ring-closing reactions. For instance, the formation of substituted butenolides via ring-closing metathesis (RCM) of related diene systems has been studied. researchgate.net Computational analysis of such reactions would involve mapping the reaction pathway, identifying the key transition states for the C-C bond formation, and evaluating the factors that control the stereoselectivity of the cyclization. Baldwin's rules, which are based on the geometric requirements for orbital overlap in ring-forming reactions, provide a foundational qualitative framework that can be quantified and refined through computational modeling. libretexts.org Studies on the Michael-Michael ring closure (MIMIRC) reactions to form decalin and hydrindane derivatives, supported by DFT calculations, have successfully determined the relative stereochemistry of the products, showcasing the predictive power of these computational methods. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving 4 4 Chlorophenyl Butane 1,2 Diol

Reaction Mechanism Elucidation for Derivatization of Hydroxyl Functionalities

The two hydroxyl groups of 4-(4-Chlorophenyl)butane-1,2-diol are primary and secondary, respectively, offering sites for a variety of derivatization reactions. The mechanisms of these transformations are well-understood in principle.

Esterification: In the presence of an acid catalyst, such as sulfuric acid or a Lewis acid, the diol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form mono- or di-esters. The reaction with a carboxylic acid proceeds via protonation of the carboxyl oxygen, followed by nucleophilic attack from one of the diol's hydroxyl groups. The steric hindrance at the secondary hydroxyl group may lead to a preference for initial esterification at the primary hydroxyl group under kinetically controlled conditions.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, followed by reaction with an alkyl halide, would yield the corresponding ethers. Due to the difference in acidity and steric accessibility, selective mono-etherification at the primary hydroxyl group could potentially be achieved by using one equivalent of the base and alkylating agent.

Table 1: Potential Derivatization Reactions of this compound and Their General Mechanisms

| Reaction Type | Reagents | General Mechanism | Expected Product(s) |

| Esterification | Carboxylic Acid/Acid Chloride, Acid Catalyst | Nucleophilic Acyl Substitution | Mono- or Di-ester |

| Etherification | Alkyl Halide, Strong Base | Williamson Ether Synthesis (SN2) | Mono- or Di-ether |

| Silylation | Silyl Halide (e.g., TMSCl), Base (e.g., Et3N) | Nucleophilic Substitution at Silicon | Mono- or Di-silyl Ether |

Exploration of Rearrangement and Isomerization Reactions of the Diol Framework

The 1,2-diol structure of this compound makes it a prime candidate for acid-catalyzed rearrangement reactions, most notably the Pinacol rearrangement. masterorganicchemistry.comwikipedia.orgchemistrysteps.comlibretexts.orgbyjus.com

Pinacol Rearrangement: Upon treatment with a strong acid, one of the hydroxyl groups is protonated and leaves as a water molecule, forming a carbocation. byjus.com Given the structure of this compound, two possible carbocations can be formed: a secondary carbocation at C2 or a primary carbocation at C1. The secondary carbocation is significantly more stable and its formation would be favored.

Following the formation of the secondary carbocation at C2, a 1,2-hydride shift from C1 to C2 would occur. This is driven by the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product, 1-(4-chlorophenyl)butan-2-one. While a 1,2-aryl shift is also possible in Pinacol rearrangements, the migratory aptitude of hydride is generally greater than that of a phenyl group. chemistrysteps.com

Kinetic and Thermodynamic Studies of Relevant Chemical Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, studies on similar diols provide a basis for understanding the factors that would govern its reaction rates and equilibria.

Kinetic studies on the dehydration of 1,2-propanediol and 1,2-butanediol (B146104) over acidic catalysts have shown that the reactions can follow pseudo-first-order or pseudo-second-order kinetics depending on the reaction conditions. researchgate.net The dehydration of 1,4-butanediol (B3395766) to tetrahydrofuran (B95107) is inhibited by the presence of water, indicating that the products can influence the reaction rate. researchgate.net

Thermodynamically, the conversion of a diol to a ketone in the Pinacol rearrangement is generally favorable due to the formation of a stable carbonyl group and the release of a small molecule (water). In reactions of dienes, it has been observed that at lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the more stable thermodynamic product predominates. researchgate.net A similar principle could apply to competitive reactions of this compound.

Understanding Catalytic Activation Mechanisms in Transformations of this compound

The transformation of this compound can be facilitated by various catalytic systems, primarily involving acid or metal catalysts.

Acid Catalysis: As discussed in the context of rearrangement reactions, Brønsted or Lewis acids are crucial for activating the hydroxyl groups. The acid protonates a hydroxyl group, converting it into a better leaving group (water). This initiation step is fundamental for subsequent reactions like rearrangement or dehydration. The catalytic cycle is completed by the deprotonation of an intermediate to regenerate the catalyst.

Metal Catalysis: Hydrogenation or hydrogenolysis of the C-O bonds in diols can be achieved using heterogeneous metal catalysts, such as copper-based catalysts. For instance, the gas-phase hydrogenation of γ-butyrolactone to 1,4-butanediol has been studied using a copper-zinc catalyst. mdpi.com In the case of this compound, a similar catalytic system could potentially be used for its synthesis from a suitable precursor or for further transformations. The mechanism would involve the adsorption of the diol and hydrogen onto the catalyst surface, followed by a series of surface reactions.

Role of 4 4 Chlorophenyl Butane 1,2 Diol As a Synthetic Intermediate in Organic Synthesis

Precursor for the Stereoselective Synthesis of Complex Chiral Molecules

The presence of a 1,2-diol moiety in 4-(4-Chlorophenyl)butane-1,2-diol immediately brings to the forefront its potential as a chiral precursor. The two hydroxyl groups provide handles for asymmetric transformations, and their relative stereochemistry can be used to direct the formation of new stereocenters. While specific examples detailing the use of this compound in this capacity are not extensively documented in readily available literature, the principles of asymmetric synthesis strongly support its viability in this role. Chiral synthons are of paramount importance in organic chemistry, serving as foundational pieces for the enantioselective preparation of bioactive compounds and natural products. mdpi.com

Building Block for Advanced Heterocyclic Compounds

Heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and biologically active molecules, are prime targets for synthesis utilizing versatile building blocks. nih.govresearchgate.net The diol functionality of this compound can be readily transformed into various heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of cyclic ethers, such as dioxolanes, or can be converted to amino alcohols, which are precursors to important nitrogen-containing heterocycles like piperidines and oxazolidinones. nih.govnih.gov The 4-chlorophenyl group, in turn, can influence the reactivity and biological activity of the resulting heterocyclic structures. While direct literature evidence for the use of this compound in the synthesis of specific advanced heterocyclic compounds is sparse, the fundamental reactivity of its functional groups makes it a plausible candidate for such applications.

Intermediate in the Construction of Natural Product Analogs

The synthesis of natural products and their analogs is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents. nih.govlu.se The structural motifs present in this compound—a phenyl ring, a flexible alkyl chain, and vicinal diols—are found in various classes of natural products. Therefore, this compound could serve as a key intermediate in the synthesis of simplified or modified versions of natural products, a strategy often employed to improve pharmacological properties or to probe structure-activity relationships. researchgate.net For example, the core structure could be elaborated to mimic portions of polyketides or other natural products possessing similar structural features. The development of synthetic routes to natural product analogs often relies on the availability of such versatile, multi-functionalized building blocks.

Applications in Polymer Chemistry Research as a Monomer or Cross-linking Agent

The bifunctional nature of this compound also suggests its potential utility in polymer chemistry. Diols are common monomers in condensation polymerization reactions, particularly in the synthesis of polyesters and polyurethanes. researchgate.net The reaction of the two hydroxyl groups with dicarboxylic acids or diisocyanates would lead to the formation of polymer chains. The presence of the 4-chlorophenyl substituent would impart specific properties to the resulting polymer, such as increased rigidity, altered solubility, and potentially flame-retardant characteristics.

Furthermore, if one of the hydroxyl groups were to be modified to contain a polymerizable group (e.g., an acrylate (B77674) or methacrylate), the resulting monomer could be used in addition polymerization. The remaining hydroxyl group would then be available for post-polymerization modification or could act as a site for cross-linking. Cross-linking agents are crucial for modifying the mechanical and thermal properties of polymers, transforming linear chains into three-dimensional networks. researchgate.netresearchgate.net While there is a lack of specific studies on the use of this compound in polymer applications, its structure is analogous to other diols used in the field.

Utilization in the Design and Synthesis of Novel Ligands for Catalysis

Chiral ligands are essential for enantioselective catalysis, a field that has revolutionized the synthesis of single-enantiomer drugs and other fine chemicals. mdpi.com Chiral diols are a well-established class of precursors for the synthesis of a wide variety of ligands. The hydroxyl groups can be used to coordinate to a metal center or can be functionalized to introduce other ligating atoms, such as nitrogen or phosphorus. The stereochemistry of the diol can create a chiral environment around the metal, enabling the selective formation of one enantiomer of the product.

The synthesis of chiral ligands from readily available starting materials is a continuous area of research. researchgate.net The this compound, particularly in its enantiomerically pure forms, could be a valuable starting material for the development of new chiral ligands. The chlorophenyl group could influence the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal catalyst. Although specific catalytic systems based on ligands derived from this compound are not prominently featured in the literature, the foundational principles of ligand design suggest its potential in this area.

Derivatization and Functionalization Studies of 4 4 Chlorophenyl Butane 1,2 Diol

Synthesis of Ethers, Esters, and Carbonates from the Vicinal Diol Moiety

The vicinal diol group of 4-(4-chlorophenyl)butane-1,2-diol is a prime target for derivatization through the formation of ethers, esters, and carbonates. These reactions can modify the polarity, solubility, and biological activity of the parent molecule.

Esterification: The synthesis of esters from diols is a fundamental transformation in organic chemistry. For this compound, esterification can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction is typically catalyzed by an acid, such as sulfuric acid, or a base. quora.com The use of a di-carboxylic acid can lead to the formation of polyesters, where the diol acts as a monomer. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Acetic Anhydride | Pyridine | Diacetate Ester |

| Benzoyl Chloride | Triethylamine | Dibenzoate Ester |

| Adipoyl Chloride | Base | Polyester |

Etherification: The hydroxyl groups of the diol can be converted to ethers through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then react with an alkyl halide.

Carbonate Synthesis: Cyclic carbonates can be synthesized from vicinal diols like this compound through reaction with phosgene (B1210022) or its equivalents. researchgate.net More environmentally friendly methods involve the reaction with carbon dioxide, often catalyzed by carbene catalysts. rsc.org These cyclic carbonates are valuable intermediates for further synthetic transformations. researchgate.net

Selective Oxidation and Reduction Chemistry of the Diol Functional Groups

The selective oxidation or reduction of one or both hydroxyl groups in this compound can lead to a variety of valuable compounds.

Selective Oxidation: The oxidation of the diol can yield different products depending on the reagents and reaction conditions. Mild oxidation may selectively oxidize one hydroxyl group to a ketone, while stronger oxidizing agents can cleave the diol to form an aldehyde. The complete oxidation of both hydroxyl groups can lead to the formation of a dicarbonyl compound, such as 1,4-bis(4-chlorophenyl)butane-1,4-dione, a related diketone. nih.govresearchgate.net

Table 2: Oxidation Products of Diols

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | Hydroxyketone |

| Sodium periodate | Aldehyde (via cleavage) |

| Jones reagent | Dicarbonyl compound |

Selective Reduction: While the diol is already in a reduced state, the surrounding functionalities could be targeted for reduction. However, the primary focus of reduction chemistry on this scaffold would typically be on derivatives of the diol, such as a keto-ester, where the ketone can be selectively reduced.

Introduction of Diverse Functionalities (e.g., nitrogen, sulfur, other halogens) onto the Butanediol (B1596017) Scaffold

The butanediol scaffold can be further functionalized by introducing heteroatoms like nitrogen, sulfur, or other halogens.

Introduction of Nitrogen: Nitrogen-containing functional groups can be introduced by converting the hydroxyl groups into good leaving groups, such as tosylates, followed by nucleophilic substitution with an amine or azide. This opens up pathways to the synthesis of amino alcohols and other nitrogen-containing derivatives.

Introduction of Sulfur: Sulfur functionalities can be introduced through various methods. For instance, the diol can be reacted to form a cyclic sulfate, which can then be opened by a sulfur nucleophile. Another approach involves the use of reagents like 1,4-dithiane-2,5-diol, which can serve as a source for introducing sulfur-containing fragments. unife.it

Introduction of Other Halogens: The hydroxyl groups can be replaced by other halogens, such as fluorine, bromine, or iodine, using standard halogenating agents like PBr3 or SOCl2 (for chlorination). These halogenated derivatives can serve as intermediates for further cross-coupling reactions.

Stereoisomeric and Analog Synthesis for Structure-Property Relationship Studies

The synthesis of stereoisomers and analogs of this compound is crucial for understanding how the three-dimensional arrangement of atoms and minor structural modifications affect the compound's properties.

Stereoisomeric Synthesis: Since this compound contains two chiral centers, it can exist as four possible stereoisomers. The stereoselective synthesis of these isomers can be achieved using chiral catalysts or enzymes. For example, biocatalytic approaches using a combination of carboligases and alcohol dehydrogenases have been successful in the stereoselective synthesis of similar diols. researchgate.net

Analog Synthesis: The synthesis of analogs, such as 4-(4-chlorophenyl)butane-1,3-diol nih.gov or related compounds with different substitution patterns on the phenyl ring, allows for the exploration of structure-activity relationships. By systematically altering the structure, researchers can probe the impact of the position of the hydroxyl groups and the nature of the aromatic substituent on the compound's chemical and physical properties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-bis(4-chlorophenyl)butane-1,4-dione |

| 4-(4-Chlorophenyl)butane-1,3-diol |

| Acetic Anhydride |

| Adipoyl Chloride |

| Benzoyl Chloride |

| Carbon dioxide |

| Jones reagent |

| PBr3 |

| Phosgene |

| Pyridinium chlorochromate |

| SOCl2 |

| Sodium periodate |

| Sulfuric acid |

| Triethylamine |

Biological Activity and Mechanistic Insights of 4 4 Chlorophenyl Butane 1,2 Diol at Molecular and Cellular Levels in Vitro Studies

Investigation of Molecular Targets and Binding Affinities (In Vitro)

There is currently no publicly available data from in vitro assays to characterize the molecular targets or binding affinities of 4-(4-Chlorophenyl)butane-1,2-diol.

Enzyme Inhibition/Activation Profiling (Cell-Free Systems)

No studies have been identified that profile the inhibitory or activating effects of this compound against a panel of enzymes in cell-free systems.

Receptor Ligand Binding Assays (Recombinant Proteins)

Information regarding the binding affinity of this compound to specific receptors, as determined through ligand binding assays with recombinant proteins, is not available in the current body of scientific literature.

Cellular Pathway Modulation and Phenotypic Changes (In Vitro Cell Lines)

There is a lack of published research on the effects of this compound on cellular pathways and the resulting phenotypic changes in in vitro cell line models.

Analysis of Effects on Cell Signaling Cascades

No data is available that elucidates the impact of this compound on intracellular signaling cascades.

Studies on Cell Proliferation, Apoptosis, and Autophagy in Model Cell Systems

There are no published studies that have investigated the effects of this compound on fundamental cellular processes such as cell proliferation, apoptosis, or autophagy in any model cell systems.

Structure-Biological Activity Relationship (SBAR) Derivation from In Vitro Data

Due to the absence of in vitro biological activity data for this compound, it is not possible to derive any structure-biological activity relationships for this compound at this time.

In Vitro Metabolic Stability and Biotransformation Studies (Enzyme-Based Systems)

The metabolic fate of a xenobiotic, such as the compound this compound, is a critical determinant of its biological activity and potential toxicity. In vitro enzyme-based systems, primarily utilizing liver microsomes and S9 fractions, are fundamental tools in early-stage drug discovery and toxicological screening to predict a compound's metabolic stability and to identify its metabolic pathways. These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily for Phase I oxidative metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation reactions.

While specific experimental data on the in vitro metabolic stability and biotransformation of this compound are not extensively available in the public domain, an understanding of its chemical structure allows for predicted metabolic pathways. The presence of a chlorophenyl group and a butane-1,2-diol side chain suggests that the compound would be a substrate for both Phase I and Phase II metabolic enzymes.

Predicted Phase I Metabolism:

The initial biotransformation of this compound would likely involve oxidation reactions catalyzed by cytochrome P450 enzymes. The aliphatic butane (B89635) chain and the aromatic chlorophenyl ring present several potential sites for oxidative attack.

Potential oxidative reactions include:

Hydroxylation: The primary and secondary alcohol groups of the diol moiety could be further oxidized. Additionally, the aromatic ring could undergo hydroxylation, although the presence of the electron-withdrawing chlorine atom may influence the position of this reaction.

Dehydrogenation: The alcohol groups could be oxidized to the corresponding aldehydes and ketones.

Dehalogenation: While generally a less common metabolic pathway for aromatic chlorides, enzymatic dehalogenation is a possibility.

The specific CYP isoforms involved in these transformations would require experimental determination using recombinant human CYP enzymes. Commonly involved isoforms in drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP1A2.

Predicted Phase II Metabolism:

Following Phase I oxidation, or directly, the hydroxyl groups of this compound make it a prime candidate for Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion.

The most probable Phase II reaction is:

Glucuronidation: The primary and secondary alcohol groups are excellent substrates for UDP-glucuronosyltransferases (UGTs), which would conjugate glucuronic acid to one or both of these sites. This is a major pathway for the clearance of many drugs and xenobiotics containing hydroxyl moieties.

In Vitro Metabolic Stability Assessment:

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) and measuring the decrease in the parent compound's concentration over time. From this data, key parameters can be calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound.

While no specific data for this compound is available, a hypothetical representation of such data is presented in the table below.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Initial Concentration (µM) | 1 |

| Remaining Parent Compound (%) | Data not available |

| Calculated Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

Biotransformation and Metabolite Identification:

To identify the metabolites formed, the incubation mixtures from the metabolic stability assays would be analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This powerful analytical technique allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

A summary of the predicted metabolites of this compound is provided in the table below.

Table 2: Predicted Metabolites of this compound in In Vitro Enzyme Systems

| Metabolite | Predicted Metabolic Pathway | Enzyme Family |

| Hydroxylated derivatives | Aromatic or aliphatic hydroxylation | Cytochrome P450 |

| Aldehyde/Ketone derivatives | Oxidation of alcohol groups | Dehydrogenases/CYPs |

| Glucuronide conjugates | Conjugation of hydroxyl groups | UGTs |

Advanced Analytical Methodologies for Characterization and Study of 4 4 Chlorophenyl Butane 1,2 Diol

Integration of Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures and the identification of trace-level impurities. For the analysis of 4-(4-chlorophenyl)butane-1,2-diol, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and potentially Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are highly valuable.

LC-MS is particularly well-suited for analyzing reaction mixtures from the synthesis of this compound. It can separate the target compound from starting materials, reagents, and byproducts, while the mass spectrometer provides mass information for each component, aiding in their identification. mdpi.com This is crucial for developing robust and efficient purification protocols.

Impurity profiling is a critical aspect of chemical characterization, especially for compounds intended for use in sensitive applications. Hyphenated techniques allow for the detection and tentative identification of impurities at very low concentrations. For instance, an unknown peak in the chromatogram can be subjected to MS/MS analysis to obtain structural fragments, which can then be used to propose a structure for the impurity.

The integration of these advanced analytical methodologies provides a comprehensive and detailed understanding of this compound, from its fundamental chemical structure and stereochemistry to its behavior in complex mixtures. This knowledge is essential for its effective use and further development in various scientific and industrial fields.

Environmental Fate and Degradation Mechanisms of 4 4 Chlorophenyl Butane 1,2 Diol Academic Perspective

Photodegradation Pathways and Product Identification in Aquatic and Atmospheric Systems

The photodegradation of 4-(4-chlorophenyl)butane-1,2-diol is anticipated to proceed through several key reactions, primarily driven by the absorption of ultraviolet (UV) radiation. The principal mechanisms would likely involve the cleavage of the carbon-chlorine bond and the oxidation of the butane-1,2-diol side chain.

In aquatic environments, direct photolysis may occur, where the molecule absorbs light and undergoes transformation. Additionally, indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are naturally present in sunlit waters, would play a significant role. The aromatic ring is susceptible to attack by these radicals, leading to hydroxylation and potential dechlorination. The aliphatic diol chain can also be oxidized.

In the atmosphere, the primary degradation pathway would be its reaction with photochemically generated hydroxyl radicals. dtic.mil This would likely lead to hydrogen abstraction from the aliphatic chain or addition to the aromatic ring, initiating a cascade of oxidative reactions.

Table 1: Postulated Photodegradation Products of this compound

| Product Name | Chemical Formula | Postulated Formation Pathway |

| 4-Phenylbutane-1,2-diol | C₁₀H₁₄O₂ | Reductive dechlorination of the parent compound. |

| 4-(4-Chlorophenyl)-1-hydroxybutan-2-one | C₁₀H₁₁ClO₂ | Oxidation of the secondary alcohol group. |

| 4-(4-Chlorophenyl)-2-hydroxybutanal | C₁₀H₁₁ClO₂ | Oxidation of the primary alcohol group. |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | Cleavage and oxidation of the aliphatic side chain. |

| 4-Chlorophenol (B41353) | C₆H₅ClO | Cleavage of the bond between the aromatic ring and the butane (B89635) chain. |

This table is based on inferred degradation pathways from structurally similar compounds.

Research on the photodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has shown that the presence of a photocatalyst like titanium dioxide (TiO₂) significantly enhances degradation, leading to mineralization. nih.gov Similar photocatalytic processes could be effective for this compound. Studies on other chlorinated aromatic compounds have also identified dechlorination as a primary step in photodegradation. nih.gov

Biodegradation Studies in Model Environmental Systems and Isolated Microorganism Cultures

The biodegradation of chlorinated aromatic compounds is a well-documented process, often initiated by microbial populations in soil and water. epa.gov These processes can occur under both aerobic and anaerobic conditions. For this compound, aerobic biodegradation would likely be the more efficient pathway.

The initial step in the aerobic biodegradation of many chlorinated aromatic compounds involves the enzymatic conversion of the substrate. nih.gov Microorganisms, particularly bacteria, have evolved specific enzymes to handle these xenobiotic compounds. ajol.info The degradation of the aromatic ring typically proceeds through the formation of catechol or substituted catechols, which are then susceptible to ring cleavage by dioxygenase enzymes. ajol.inforesearchgate.net

Several bacterial genera are known for their ability to degrade chlorinated aromatic hydrocarbons, including Pseudomonas, Acinetobacter, Arthrobacter, and Cupriavidus. ajol.inforesearchgate.netresearchgate.net These microorganisms often possess the necessary enzymatic machinery to break down these persistent pollutants. The degradation of the aliphatic diol side chain would likely proceed through oxidation to the corresponding carboxylic acid, which can then enter central metabolic pathways.

Table 2: Potential Microorganisms and Enzymes in the Biodegradation of this compound

| Microorganism Genus | Key Enzyme Class | Role in Degradation |

| Pseudomonas | Monooxygenases, Dioxygenases | Initial hydroxylation of the aromatic ring. ajol.info |

| Acinetobacter | Dioxygenases | Cleavage of the aromatic ring. ajol.info |

| Arthrobacter | Dehalogenases | Removal of the chlorine atom. nih.gov |

| Cupriavidus | Various catabolic enzymes | Complete degradation pathways for chlorinated compounds. researchgate.net |

This table is based on microbial degradation of analogous chlorinated aromatic compounds.

Investigation of Advanced Oxidation Processes for Environmentally Remedial Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov AOPs are particularly effective for the degradation of recalcitrant organic compounds like chlorinated aromatics.

Several AOPs could be applied to degrade this compound. These include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals. Studies on 4-chlorophenol have demonstrated high degradation efficiency with this method.

Ozonation: Ozone (O₃) can directly react with the aromatic ring or decompose to form hydroxyl radicals. Combining ozone with UV light or H₂O₂ can enhance its oxidative power. nih.gov

Fenton and Photo-Fenton Reactions: The Fenton reaction uses hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton). This process has been shown to be effective for degrading 4-chlorophenol.

Heterogeneous Photocatalysis: This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon UV irradiation generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. nih.govbattelle.org

Table 3: Comparison of Advanced Oxidation Processes for Chlorinated Aromatic Compound Degradation

| AOP Method | Key Reactants/Conditions | Primary Oxidant | Reported Efficacy for Analogs (e.g., 4-chlorophenol) |

| UV/H₂O₂ | UV light, Hydrogen Peroxide | Hydroxyl Radical (•OH) | >99% degradation in under 40 minutes. |

| Ozonation | Ozone (O₃) | Ozone, Hydroxyl Radical (•OH) | Effective, especially when combined with UV or H₂O₂. nih.gov |

| Fenton Reaction | Fe²⁺, Hydrogen Peroxide | Hydroxyl Radical (•OH) | High degradation rates achieved. |

| Heterogeneous Photocatalysis | TiO₂, UV light | Hydroxyl Radical (•OH) | Effective for mineralization. nih.govbattelle.org |

This table synthesizes findings from studies on 4-chlorophenol and other chlorinated aromatic compounds.

The effectiveness of AOPs can be influenced by factors such as pH, the concentration of the pollutant, and the presence of other substances in the water matrix that may act as radical scavengers. AOPs can serve as a pre-treatment step to enhance the biodegradability of persistent organic pollutants, breaking them down into simpler, less toxic intermediates that can then be mineralized by microorganisms. battelle.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)butane-1,2-diol and its derivatives?

The synthesis typically involves functionalizing a butane-1,2-diol backbone with chlorophenyl groups. For example, analogous methods for related diols, such as reacting 3-butene-1,2-diol with thiols or aromatic compounds in the presence of catalysts (e.g., nitrogen-containing compounds or azo initiators), have been reported. Catalytic systems like tertiary amines or azo compounds (e.g., methyl azobisisobutyrate) can improve yields by facilitating regioselective additions . Solvent-free conditions or polar aprotic solvents (e.g., DMF) are often preferred to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Gas Chromatography (GC) or HPLC for purity assessment and reaction monitoring .

- NMR Spectroscopy (¹H/¹³C) to confirm stereochemistry and substitution patterns, particularly for distinguishing between regioisomers .

- IR Spectroscopy to identify hydroxyl (-OH) and aromatic C-Cl stretches .

- Mass Spectrometry (MS) for molecular weight validation and fragmentation analysis .

Q. How does the chlorophenyl substituent influence the compound’s solubility and stability?

The hydrophobic 4-chlorophenyl group reduces aqueous solubility but enhances stability in organic solvents (e.g., DCM, THF). Hydrogen bonding from the diol moiety improves solubility in polar solvents like ethanol or acetone. Stability under oxidative conditions should be tested via accelerated degradation studies using UV light or peroxides, as diols are prone to oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound analogs?

Discrepancies often arise from catalyst selection and reaction kinetics. For instance, azo compounds (e.g., in ) achieved 98% yield for a related diol, while nitrogen-containing catalysts ( ) yielded 67–94%. Optimization requires:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The diol’s hydroxyl groups act as nucleophiles, with regioselectivity influenced by steric hindrance from the chlorophenyl group. In esterification (e.g., with 2-methyl-4-chlorophenoxyacetic acid), the primary -OH at position 1 reacts preferentially due to lower steric bulk, forming stable esters under acidic conditions . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution.

Q. How can this compound be applied in designing bioactive molecules?

The chlorophenyl-diol scaffold has been used in:

- Antiviral agents : Analogous imidazole derivatives (e.g., 4-(4-chlorophenyl)-1H-imidazol-2-yl benzene-1,2-diol) inhibit SARS-CoV-2 3CLpro (IC₅₀: 7.7–11.8 µM) by mimicking peptide substrates .

- Oligonucleotide decoys : Modifications like AMANY (a phenanthroimidazol-diol derivative) enhance G-quadruplex stability for protein sequestration . Structure-activity relationship (SAR) studies should focus on varying substituents (e.g., methoxy vs. chloro) to optimize binding affinity.

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Metabolic profiling : Identify potential toxic metabolites (e.g., chlorophenyl epoxides) via liver microsome assays .

- Dose-response studies : Align with EFSA guidelines for diols, which recommend thresholds below 1,000 mg/kg/day to avoid reproductive toxicity .

- Encapsulation : Use liposomal formulations to reduce systemic exposure and enhance targeted delivery .

Methodological Considerations

Q. How do solvent parameters affect reaction outcomes for this diol?

Solvent polarity (measured by Dimroth-Reichardt Eₜᴺ ), hydrogen-bond donor (HBD) capacity, and π* basicity significantly influence reaction rates. For example:

- Polar protic solvents (e.g., butane-1,2-diol itself) slow nucleophilic substitutions due to strong HBD interactions.

- Aprotic solvents (e.g., DMSO) enhance electrophilic aromatic substitutions by stabilizing transition states .

Q. What computational tools aid in predicting the compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.